An In-depth Technical Guide to the Structure and Utility of Methyltriphenylphosphonium Bromide
An In-depth Technical Guide to the Structure and Utility of Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of methyltriphenylphosphonium bromide, a pivotal reagent in synthetic organic chemistry.
Core Structure and Properties
Methyltriphenylphosphonium bromide is an organophosphorus salt with the chemical formula C₁₉H₁₈BrP.[1] Its structure is ionic, composed of a positively charged methyltriphenylphosphonium cation and a negatively charged bromide anion.[1][2]
The cation features a central phosphorus atom with a tetrahedral geometry. This phosphorus center is covalently bonded to three phenyl (C₆H₅) groups and one methyl (CH₃) group.[3] The presence of the lipophilic phenyl groups contributes to its solubility in many polar organic solvents.[2][4] The compound typically appears as a white, hygroscopic crystalline powder.[1][3][4]
The ionic bond between the phosphonium cation and the bromide anion defines the overall structure.
Caption: Ionic structure of methyltriphenylphosphonium bromide.
Physicochemical and Spectroscopic Data
The key properties of methyltriphenylphosphonium bromide are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₈BrP | [1][5] |
| Molecular Weight | 357.22 g/mol | [1][5][6] |
| Appearance | White, hygroscopic powder | [1][3] |
| Melting Point | 230-234 °C | [1][6][7] |
| Solubility | Soluble in water and polar organic solvents like methanol. | [1][2][4] |
| CAS Number | 1779-49-3 | [1][6] |
| ¹H NMR (ppm) | ~7.8 (m, 15H, Ar-H), ~3.3 (d, 3H, CH₃, J(P,H) ≈ 13.3 Hz) | [8] |
| ³¹P NMR (ppm) | ~22.0 | [9][10] |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument used.
Synthesis and Experimental Protocols
Methyltriphenylphosphonium bromide is most commonly synthesized via the nucleophilic substitution reaction between triphenylphosphine and methyl bromide.[2] The lone pair of electrons on the phosphorus atom attacks the electrophilic methyl group of methyl bromide, displacing the bromide ion.
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
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Reagents and Equipment :
-
Triphenylphosphine (Ph₃P)
-
Methyl bromide (CH₃Br)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Pressure vessel (required due to the low boiling point of methyl bromide, 3.6 °C)[11]
-
-
Procedure :
-
In a suitable pressure vessel, dissolve triphenylphosphine in an anhydrous solvent such as benzene.[11]
-
Cool the solution and add a stoichiometric amount of liquid methyl bromide.
-
Seal the vessel and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to approximately 50 °C or higher to achieve a reasonable reaction rate.[11] The reaction is typically stirred for several hours to days to ensure completion.
-
As the reaction proceeds, the product, methyltriphenylphosphonium bromide, will precipitate out of the non-polar solvent as a white solid.
-
After cooling, the solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum.
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Core Application: The Wittig Reaction
The primary and most significant application of methyltriphenylphosphonium bromide is its role as a precursor to a Wittig reagent.[1][2][12][13] Specifically, it is used to generate methylenetriphenylphosphorane (Ph₃P=CH₂), a phosphorus ylide.
The overall process involves two key stages: ylide formation and the Wittig reaction with a carbonyl compound.
-
Ylide Formation : Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (BuLi) or sodium amide (NaNH₂), to form the nucleophilic ylide.[2][7]
-
Wittig Reaction : The ylide reacts with an aldehyde or ketone. This reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form a stable carbon-carbon double bond (an alkene) and triphenylphosphine oxide as a byproduct.[1]
The following diagram illustrates this critical synthetic pathway.
Caption: Workflow of the Wittig reaction using methyltriphenylphosphonium bromide.
In addition to its central role in the Wittig reaction, methyltriphenylphosphonium bromide is also used as a phase transfer catalyst and, due to its lipophilic cation, has been explored for delivering molecules to specific cellular components.[1][7]
References
- 1. nbinno.com [nbinno.com]
- 2. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 3. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Methyltriphenylphosphonium Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Methyltriphenylphosphonium bromide 98 1779-49-3 [sigmaaldrich.com]
- 7. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]
- 8. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 12. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]
- 13. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
